Ibipinabant is a potent, selective inverse agonist of the cannabinoid receptor 1 (CB1). [, , ] Developed for the treatment of obesity and related metabolic disorders, Ibipinabant's therapeutic potential extends beyond its initial focus. [, ] It serves as a valuable tool in scientific research, particularly in investigating the endocannabinoid system and its role in various physiological processes. [, ]
An "atom-efficient" synthesis method for Ibipinabant has been described. [] While specific details of this method were not provided in the analyzed papers, the term "atom-efficient" suggests a synthesis strategy that maximizes the incorporation of reactant atoms into the final product, minimizing waste and improving efficiency. []
Ibipinabant primarily exerts its effects by acting as a selective inverse agonist of the CB1 receptor. [, , ] Unlike agonists that activate receptors, inverse agonists bind to the receptor and suppress its basal activity. [] This interaction with CB1 receptors is central to Ibipinabant's influence on various physiological processes, including energy metabolism and glucose homeostasis. [, ]
Interestingly, research suggests an additional mechanism of action: Ibipinabant may directly interact with and allosterically regulate Kir6.2/SUR1 K(ATP) channels. [] This interaction resembles the action of potassium channel openers (KCOs) like diazoxide and NN414, influencing glucose-stimulated insulin secretion (GSIS). []
Ibipinabant, when formulated as an amorphous solid dispersion with polyvinylpyrrolidone, exhibits specific physical and chemical properties relevant to its stability and processing. [, ] Moisture significantly impacts the crystallinity of amorphous Ibipinabant. [, ] Exposure to humidity can induce recrystallization, potentially affecting its solubility and bioavailability. [, ] This sensitivity to moisture necessitates careful consideration during formulation development and storage to ensure product stability. [, ]
Ibipinabant has been researched for its potential to treat obesity and related metabolic disorders like type 2 diabetes. [, , ] Studies in animal models, such as Zucker diabetic fatty rats, demonstrate its ability to improve glycemic control and potentially mitigate beta-cell loss, independent of its effects on body weight. []
As a potent and selective CB1 receptor inverse agonist, Ibipinabant is an invaluable tool for investigating the endocannabinoid system's role in various physiological processes. [, ] By manipulating CB1 receptor activity, researchers can gain insights into the system's involvement in energy balance, glucose homeostasis, and other relevant pathways.
Research on Ibipinabant's effects in beagle dogs, though revealing potential toxicity, provides valuable insights into drug-induced myopathy and metabolic disturbances. [] Analysis of biomarkers like urinary ethylmalonate helps understand the mechanisms underlying these adverse effects and aids in developing safer therapies. []
The development of peripherally restricted CB1 receptor blockers like JD-5006 and JD-5037, structurally related to Ibipinabant, showcases its influence on drug discovery efforts. [] These newer compounds aim to target metabolic disorders while minimizing central nervous system-related side effects associated with centrally acting CB1 antagonists. []
Further research is crucial to fully understand Ibipinabant's dual mechanism of action involving both CB1 receptor antagonism and direct interaction with Kir6.2/SUR1 K(ATP) channels. []
Learning from Ibipinabant's toxicity profile in certain animal models will be crucial in designing and developing safer CB1 receptor modulators for treating metabolic and other diseases. []
Further investigation into the species-specific mechanisms behind Ibipinabant's toxicity in beagle dogs, particularly its potential to inhibit mitochondrial enzymes, is essential for translational research and drug safety assessment. []
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.:
CAS No.: 290299-12-6